molecular formula C7H8Cl2 B14747413 7,7-Dichlorobicyclo[4.1.0]hept-2-ene CAS No. 5296-51-5

7,7-Dichlorobicyclo[4.1.0]hept-2-ene

Cat. No.: B14747413
CAS No.: 5296-51-5
M. Wt: 163.04 g/mol
InChI Key: FTQHIJVMCJCFKB-UHFFFAOYSA-N
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Description

7,7-Dichlorobicyclo[4.1.0]hept-2-ene is a bicyclic organic compound with the molecular formula C7H8Cl2. It is characterized by the presence of two chlorine atoms attached to the bicyclo[4.1.0]heptane framework. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves the reaction of 1,4-cyclohexadiene with chloroform in the presence of potassium tert-butoxide. The reaction is carried out in pentane at low temperatures (0–5°C) to ensure the formation of the desired product . The mixture is then stirred and the organic phase is separated, dried, and distilled to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7,7-Dichlorobicyclo[4.1.0]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7,7-Dichlorobicyclo[4.1.0]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves its reactivity towards various reagents. The chlorine atoms in the compound are highly reactive and can undergo substitution or addition reactions. The molecular targets and pathways involved in these reactions include the formation of phosphonic dichlorides and dialkyl (cyclohexenyl) phosphonates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and makes it a valuable compound for various chemical transformations.

Properties

IUPAC Name

7,7-dichlorobicyclo[4.1.0]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2/c8-7(9)5-3-1-2-4-6(5)7/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQHIJVMCJCFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(Cl)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494897
Record name 7,7-Dichlorobicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-51-5
Record name 7,7-Dichlorobicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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